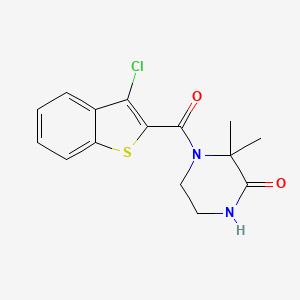![molecular formula C15H12N4S2 B2490113 4-エチル-5-{チエノ[2,3-b]キノリン-2-イル}-4H-1,2,4-トリアゾール-3-チオール CAS No. 478260-35-4](/img/structure/B2490113.png)
4-エチル-5-{チエノ[2,3-b]キノリン-2-イル}-4H-1,2,4-トリアゾール-3-チオール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with a complex structure that includes a quinoline, thiophene, and triazole moiety.
科学的研究の応用
4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising cytotoxic activity against various human cancer cell lines .
Mode of Action
It is known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which can lead to various biological activities .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been reported to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Pharmacokinetics
It is known that the ability of heterocyclic compounds to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines .
Action Environment
It is known that various internal and external factors can influence the action of chemotherapeutic agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
化学反応の分析
Types of Reactions
4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule .
類似化合物との比較
Similar Compounds
4-methyl-4H-1,2,4-triazole-3-thiol: Similar in structure but with a methyl group instead of an ethyl group.
Thieno[2,3-b]quinoline derivatives: Compounds with similar quinoline and thiophene structures but different substituents.
Other triazole derivatives: Compounds containing the triazole ring but with different attached groups.
Uniqueness
4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of quinoline, thiophene, and triazole moieties.
特性
IUPAC Name |
4-ethyl-3-thieno[2,3-b]quinolin-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S2/c1-2-19-13(17-18-15(19)20)12-8-10-7-9-5-3-4-6-11(9)16-14(10)21-12/h3-8H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZPBCCPSDBJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC3=CC4=CC=CC=C4N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(2-methylphenyl)methyl]-1H-indole](/img/structure/B2490043.png)
![tert-butylN-{2-formylspiro[3.3]heptan-2-yl}carbamate](/img/structure/B2490045.png)
![N-(2,6-dimethylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2490046.png)
![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2490048.png)

![4-{[1-(2-bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine](/img/structure/B2490050.png)
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2490051.png)
![3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B2490053.png)
